2-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

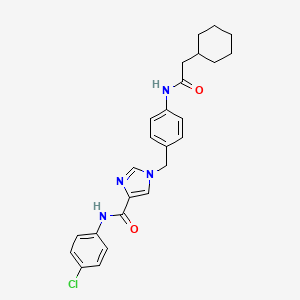

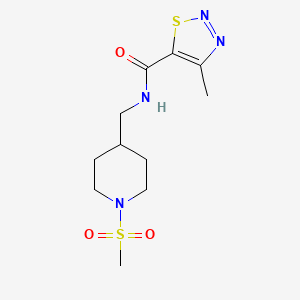

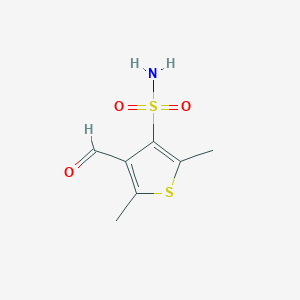

The compound “2-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a carboxylic acid group, which is a functional group consisting of a carbonyl (C=O) and a hydroxyl (O-H) group. The cyclopropylmethyl group indicates the presence of a cyclopropane ring, which is a three-membered carbon ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic pyrimidine ring, the cyclopropylmethyl group, and the carboxylic acid group. The presence of these functional groups would significantly influence the compound’s chemical properties .Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the reactivity of its functional groups. The pyrimidine ring might undergo reactions typical of aromatic compounds, while the carboxylic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a carboxylic acid group could result in the compound exhibiting acidic properties .Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential in combating microbial infections. It exhibits moderate antimicrobial activity against pathogens such as Geotrichum candidum, Enterococcus faecalis, and Klebsiella pneumoniae. The mechanism of action is likely related to the disruption of microbial cell walls or inhibition of essential enzymes within the pathogens .

Antioxidant Properties

The compound has shown promising antioxidant activity, which is crucial in protecting cells from oxidative stress. This activity is measured through assays like the ferric-reducing activity power (FRAP) assay, indicating its potential to neutralize free radicals and prevent cellular damage .

Anti-inflammatory Uses

Inflammation is a biological response to harmful stimuli, and this compound has demonstrated significant anti-inflammatory activities. It inhibits protein denaturation and heat-induced red blood cell (RBC) hemolysis, which are common pathways in the inflammatory process. Additionally, it reduces nitric oxide (NO) production by macrophages, a key mediator of inflammation .

Cytotoxicity Against Cancer Cells

The compound has been evaluated for its cytotoxic effects, particularly against HepG2 liver cancer cells. Its ability to induce cell death in a dose-dependent manner makes it a candidate for further research in cancer therapy .

Suzuki–Miyaura Cross-Coupling Reactions

In organic chemistry, the Suzuki–Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. This compound could potentially serve as a boron reagent in such reactions, contributing to the synthesis of various organic molecules .

Organic Synthesis Building Blocks

The structure of this compound suggests its utility as a building block in organic synthesis. It could be used to construct more complex molecules, serving as a precursor in the synthesis of pharmaceuticals and other biologically active compounds .

Phytochemical Characterization

The compound’s derivatives have been used in the phytochemical characterization of plant species. Such studies are essential for understanding the chemical makeup of plants and their potential uses in medicine and industry .

Skin-Conditioning Agent

Derivatives of this compound have documented skin-conditioning activities. This application is particularly relevant in the cosmetic industry, where it could be used to develop new skincare products with anti-inflammatory and antimicrobial properties .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(cyclopropylmethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-8-6(9(13)14)4-10-7(11-8)3-5-1-2-5/h4-5H,1-3H2,(H,13,14)(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUVZWSPYMBCRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=NC=C(C(=O)N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[(2-Tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)amino]-2-oxoacetyl]piperidine-4-carboxamide](/img/structure/B2567730.png)

![N-(benzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2567733.png)

![1-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2567739.png)

![(E)-3-[5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2567744.png)

![2-[(4-Fluorobenzyl)amino]-1-phenylethanol](/img/structure/B2567746.png)